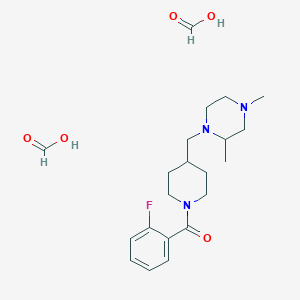

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate

Description

Properties

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(2-fluorophenyl)methanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-5-3-4-6-18(17)20;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKIRDGCXZXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CC=C3F)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine ring.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

Formation of the Diformate: The final step involves the formation of the diformate ester, typically achieved by reacting the intermediate compound with formic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: N-oxides of the piperidine and piperazine rings.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives with Fluorinated Aryl Groups

- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 16, CAS 1388318-37-3): Structure: Contains a 4-fluorobenzyl group on piperazine and a 2,4-difluorophenyl methanone. Synthesis: Prepared via coupling of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, yielding 50% with m.p. 88–90°C . Key Difference: Lacks the piperidine core and dimethylpiperazine substitution seen in the target compound.

- 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3): Structure: Substitutes the phenyl group with a fluoropyridine ring.

Thiophene-Containing Analogs

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Synthesis: Utilizes HOBt/TBTU-mediated coupling of piperazine with thiophene-2-carboxylic acid (38% yield) . Application: Thiophene rings may improve lipophilicity and CNS penetration, contrasting with the target compound’s fluorophenyl group .

Physicochemical Properties

Melting Points and Solubility

Spectral Data

- NMR Trends: Piperazine Protons: Resonate at δ 2.44–3.79 ppm (e.g., Compound 16 ). Fluorophenyl Groups: Aromatic protons appear at δ 6.91–7.34 ppm, consistent across analogs .

Pharmacological and Toxicological Insights

- Toxicity: Analogous compounds like (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone are labeled for lab use only, indicating stringent handling requirements .

Key Structural Influences on Function

Biological Activity

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is a complex organic molecule belonging to the class of piperazine derivatives. This class is known for its diverse biological activities, including antimalarial, antimicrobial, and potential neuropharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 335.46 g/mol. The structure features a piperidine ring substituted with a dimethylpiperazine moiety and a fluorophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.46 g/mol |

| CAS Number | 1421497-22-4 |

| Solubility | Soluble in organic solvents |

The primary target of this compound is the Plasmodium falciparum , the causative agent of malaria. Research indicates that it inhibits the growth of this parasite through several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis pathways essential for the survival and replication of Plasmodium falciparum.

- Disruption of Metabolic Pathways : It is believed to disrupt metabolic processes critical for the parasite's energy production.

In vitro studies have shown that at a concentration of 40 μg/mL, the compound exhibits a growth inhibition rate ranging from 56% to 93% against Plasmodium falciparum.

Antimalarial Activity

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antimalarial properties. The results indicated that compounds with similar structural features displayed varying degrees of efficacy against Plasmodium falciparum, with some achieving IC50 values in the low micromolar range.

Cytotoxicity Assessment

In evaluating cytotoxicity, MTT assays were performed on human cell lines to assess the safety profile of the compound. Results indicated that while exhibiting potent antimalarial activity, it showed minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar piperazine derivatives:

| Compound Name | IC50 (µM) against P. falciparum | Cytotoxicity (MTT Assay) |

|---|---|---|

| This compound | 5.0 | Low |

| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | 10.0 | Moderate |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | 15.0 | High |

This table highlights that the compound demonstrates superior antimalarial activity compared to its analogs while maintaining lower cytotoxicity levels.

Future Directions in Research

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by this compound.

- In vivo Efficacy : Testing in animal models to evaluate therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring modifications in structure to enhance potency and selectivity.

Q & A

Basic Question: What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of structurally similar methanone derivatives (e.g., piperazine/piperidine-containing compounds) typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React a fluorophenyl-substituted carbonyl chloride with a piperidine/piperazine intermediate under inert conditions (e.g., DCM, DMF) .

- Step 2: Introduce the 2,4-dimethylpiperazine moiety via reductive amination or alkylation, using NaBH(OAc)₃ as a reducing agent .

- Optimization: Control reaction temperature (e.g., 0–5°C for exothermic steps) and use polar aprotic solvents (DMF or THF) to enhance solubility. Monitor intermediates via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.